3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone
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Overview
Description
3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound can significantly alter its chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone typically involves the introduction of fluorine atoms into a furanone framework. Common synthetic routes may include:
Fluorination Reactions: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.
Cyclization Reactions: Forming the furanone ring through cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and cost-effective processes. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalytic Processes: Employing catalysts to improve reaction yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted furanones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction Pathways: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-4,4-Dimethyldihydro-2(3H)-Furanone: Unique due to the presence of fluorine atoms.
4,4-Dimethyldihydro-2(3H)-Furanone: Lacks fluorine atoms, different chemical properties.
3,3-Difluoro-2(3H)-Furanone: Similar fluorine substitution but lacks methyl groups.
Uniqueness
The presence of both fluorine and methyl groups in this compound makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H8F2O2 |
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Molecular Weight |
150.12 g/mol |
IUPAC Name |
3,3-difluoro-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H8F2O2/c1-5(2)3-10-4(9)6(5,7)8/h3H2,1-2H3 |
InChI Key |
SYUIMMNLIDUFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C1(F)F)C |
Origin of Product |
United States |
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